5-methyl-N-(4-((3-(6-oxopyridazin-1(6H)-yl)propyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Description

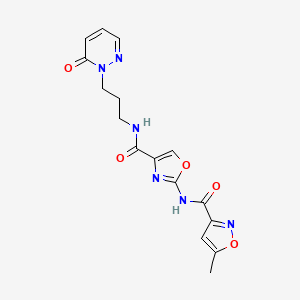

This compound is a heterocyclic small molecule featuring a pyridazinone core conjugated with isoxazole and oxazole moieties via a carbamoyl linker. Its structural complexity arises from the integration of multiple pharmacophores:

- Pyridazinone (6-oxopyridazin-1(6H)-yl): Known for modulating kinase activity and binding to ATP pockets .

- Isoxazole-3-carboxamide: A scaffold associated with anti-inflammatory and antimicrobial properties.

- Oxazole-2-yl carbamoyl group: Enhances solubility and bioavailability in polar environments.

Properties

IUPAC Name |

5-methyl-N-[4-[3-(6-oxopyridazin-1-yl)propylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O5/c1-10-8-11(21-27-10)15(25)20-16-19-12(9-26-16)14(24)17-5-3-7-22-13(23)4-2-6-18-22/h2,4,6,8-9H,3,5,7H2,1H3,(H,17,24)(H,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFXJBYATOUTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-(4-((3-(6-oxopyridazin-1(6H)-yl)propyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which may contribute to its biological activity:

- Isoxazole Ring : Known for its role in various pharmacological activities.

- Pyridazine Moiety : Often associated with antimicrobial and anti-inflammatory properties.

- Carbamoyl Group : Potentially enhances solubility and bioavailability.

Molecular Formula : C₁₂H₁₄N₄O₃

Molecular Weight : 262.26 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

In Vitro Studies

Recent research has evaluated the compound's efficacy against various biological targets:

- Carbonic Anhydrase Inhibition : Similar compounds have shown weak inhibitory potential against human carbonic anhydrase isoforms. For instance, derivatives containing isoxazole rings demonstrated modest inhibition, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity : The presence of the pyridazine moiety often correlates with antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, indicating potential effectiveness .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into the biological potential of this compound:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature.

Table 1: Structural and Functional Comparison

Key Findings:

Pyridazinone Derivatives: Compound 5a (from ) shares the pyridazinone core but replaces the isoxazole-oxazole system with a sulfonamide-benzyloxy group. This substitution reduces steric hindrance, enhancing its binding to carbonic anhydrase IX (Ki = 12 nM) . In contrast, the target compound’s isoxazole-oxazole framework likely prioritizes selectivity for kinases over metalloenzymes.

Linker Flexibility :

- The target compound employs a propylcarbamoyl linker, similar to the C3 spacer in Boc-1Aa-linker (14) (). However, the latter’s macrocyclic structure improves metabolic stability (t1/2 > 24 h in plasma) , whereas the linear linker in the target compound may confer faster clearance.

Bioisosteric Replacements: Replacing sulfonamide (in 5a) with carboxamide (target compound) reduces acidity (pKa ~8 vs.

Q & A

Q. How to evaluate compound stability under physiological conditions?

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C.

- LC-MS analysis : Monitor degradation products over 24–72 hours.

- Light sensitivity : Test under UV/VIS light to assess photolytic stability .

Data Contradiction and Validation

Q. How to reconcile conflicting bioactivity data across different assay platforms?

Q. What statistical methods are appropriate for analyzing dose-response discrepancies?

- Non-linear regression : Fit data to Hill equation for IC₅₀/EC₅₀ determination.

- Outlier detection : Use Grubbs’ test to identify anomalous data points.

- Replicates : Minimum triplicate runs to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.